molecular formula C18H15ClN4O2 B2528894 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-31-3

1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

カタログ番号: B2528894
CAS番号: 1008089-31-3
分子量: 354.79
InChIキー: RWGAGAVUHJZBAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. The molecule is substituted at position 1 with a 2-chlorobenzyl group and at position 5 with a 4-methylphenyl group. (C₁₉H₁₇ClN₄O₂, MW 368.8) .

特性

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-6-8-13(9-7-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-4-2-3-5-14(12)19/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGAGAVUHJZBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization processes that yield the triazole and pyrrole moieties. The general synthetic route includes:

  • Formation of the Triazole Ring : This is achieved through the reaction of an appropriate azide with an alkyne or via a click chemistry approach.
  • Pyrrole Formation : Cyclization reactions involving carbonyl compounds and amines lead to the formation of the pyrrole structure.
  • Functionalization : The introduction of substituents such as chlorobenzyl and methylphenyl groups is crucial for enhancing biological activity.

Anticancer Activity

Research indicates that derivatives of triazole and pyrrole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many of these compounds act as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells by disrupting their ability to proliferate.
  • Case Study : A study demonstrated that similar triazole derivatives showed IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
CompoundCell LineIC50 (μM)
Compound 9MCF-71.1
Compound 10HCT-1162.6
Pemetrexed (reference)-7.26

Antimicrobial Activity

Additionally, studies have indicated antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively.

  • Study Findings : Compounds similar in structure exhibited good inhibition rates against these bacteria, demonstrating potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity is significantly influenced by the substituents on the ring structures. Key observations include:

  • Ortho vs. Para Substitution : Ortho-substituted compounds generally exhibit higher activity than their para counterparts due to steric and electronic effects.
  • Substituent Variation : Variations in the nature and position of substituents can lead to significant changes in potency; for example, halogenated derivatives often show enhanced activity due to increased lipophilicity.

類似化合物との比較

Substituent Effects on Key Properties

The table below compares the target compound with structurally related derivatives from the evidence:

Compound Name Substituent at Position 1 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound 2-Chlorobenzyl 4-Methylphenyl C₁₉H₁₆ClN₄O₂ ~367.8 Moderate lipophilicity; balanced steric profile from methyl group
1-Benzyl-5-(4-fluorophenyl)-... Benzyl 4-Fluorophenyl C₁₇H₁₂FN₄O₂ 342.3 Higher electronegativity (fluorine); reduced steric hindrance
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-... 4-Methoxybenzyl 3,4-Difluorophenyl C₁₈H₁₄F₂N₄O₃ 372.3 Enhanced solubility (methoxy); increased dipole moment (difluorophenyl)
1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-... 2-Chlorobenzyl 4-Ethylphenyl C₁₉H₁₇ClN₄O₂ 368.8 Higher steric bulk (ethyl); increased hydrophobicity
5-(2-Chlorophenyl)-1-(3-methylbenzyl)-... 3-Methylbenzyl 2-Chlorophenyl C₂₀H₁₆ClN₄O₂ 385.8 Altered regiochemistry (2-Cl vs. 4-Me); potential for varied binding interactions

Structural and Functional Insights

Electronic Effects: The 4-fluorophenyl substituent in introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to the target compound’s 4-methylphenyl group.

Steric and Lipophilicity Trends :

  • Replacing 4-methylphenyl (target) with 4-ethylphenyl increases steric bulk, which could hinder interactions in enzyme active sites but improve membrane permeability.
  • The 4-methoxybenzyl group in enhances aqueous solubility due to the methoxy group’s polarity, contrasting with the hydrophobic 2-chlorobenzyl moiety in the target compound.

Regiochemical Variations: The 2-chlorophenyl substituent in vs.

Critical Considerations and Limitations

  • Contradictory Trends : While methoxy groups improve solubility , chloro and ethyl substituents enhance lipophilicity , creating a trade-off in drug design.
  • Complexity in Analog Synthesis : Highly substituted derivatives (e.g., ) require multi-step syntheses, which may limit practical applications despite their theoretical advantages.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione?

  • Methodological Answer : Synthesis optimization involves controlling reaction temperature (typically 60–100°C), solvent selection (e.g., DMF for polar intermediates or dichloromethane for non-polar steps), and reaction time (monitored via TLC/HPLC). For heterocycle formation, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require inert atmospheres and precise stoichiometry . A table comparing yields under varying conditions is provided below:

SolventTemperature (°C)CatalystYield (%)
DMF80Pd(PPh₃)₄72
THF60Pd(OAc)₂58
Dichloromethane25None35

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorobenzyl and methylphenyl groups) and carbonyl signals (δ 165–175 ppm) .
  • X-ray crystallography : Resolve stereochemistry at the 3a,6a positions; orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for related triazole-diones .
  • IR spectroscopy : Confirm carbonyl stretches (ν ~1700 cm⁻¹) and triazole ring vibrations (ν 1500–1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, noting the triazole core’s potential for ATP-binding site interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) using protein structures (PDB) to identify key interactions (e.g., hydrogen bonds with triazole carbonyl groups) .
  • Analyze QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) with bioactivity .
  • Example: Modifying the 4-methylphenyl group to a 4-fluorophenyl moiety (as in ) may enhance hydrophobic binding in enzyme pockets.

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Control for experimental variables : Compare solvent (DMSO vs. saline), cell line passage numbers, and assay incubation times .
  • Validate purity : Use HPLC-MS to rule out degradation products (e.g., hydrolysis of the triazole-dione under acidic conditions) .
  • Cross-reference structural analogs : For example, triazole-thiadiazole hybrids in show divergent MIC values due to substituent positioning.

Q. What strategies enhance the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the carbonyl group, cleaved in vivo by phosphatases .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability, as demonstrated for related pyrrolo-triazole derivatives .
  • Co-solvent systems : Test combinations of Cremophor EL and ethanol (1:1 v/v) for parenteral administration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。